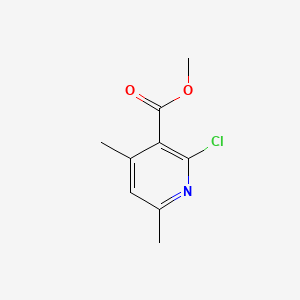

Methyl 2-chloro-4,6-dimethylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-chloro-4,6-dimethylnicotinate is a chemical compound with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and two methyl groups on the pyridine ring. This compound is typically a colorless to light-yellow liquid and is used in various chemical synthesis processes .

Métodos De Preparación

The synthesis of Methyl 2-chloro-4,6-dimethylnicotinate involves a multi-step process. One common method includes the following stages :

Stage 1: Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is reacted with phosphorus pentachloride at 120°C for 0.5 hours.

Stage 2: The resulting product is then treated with methanol to yield this compound.

This method yields the desired compound with a 56% efficiency . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Methyl 2-chloro-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include phosphorus pentachloride for chlorination, methanol for esterification, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 2-chloro-4,6-dimethylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of Methyl 2-chloro-4,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence nicotinic acid receptors and related metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its chemical structure and reactivity .

Comparación Con Compuestos Similares

Methyl 2-chloro-4,6-dimethylnicotinate can be compared with other similar compounds, such as:

Methyl 6-chloro-2,4-dimethylnicotinate: Similar structure but with different substitution patterns on the pyridine ring.

This compound: Another derivative with variations in the position of the chlorine and methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Methyl 2-chloro-4,6-dimethylnicotinate (MCDMN) is a compound that belongs to the class of nicotinic acid derivatives. Its unique structure, characterized by a chlorine atom and two methyl groups on the pyridine ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of MCDMN, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

MCDMN has the following molecular formula:

- Molecular Formula : C_9H_10ClN_2O_2

- CAS Number : 339151-88-1

The presence of the chlorine atom and the dimethyl substitutions may influence its pharmacological properties, particularly in relation to receptor binding and enzymatic interactions.

Biological Activity Overview

MCDMN exhibits various biological activities that make it a candidate for pharmacological applications. Research has shown that compounds with similar structures can interact with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes including cognition and memory.

Key Biological Activities

- Receptor Binding : MCDMN has been studied for its potential to bind to nAChRs. Compounds with similar structures have demonstrated varying degrees of affinity for these receptors, suggesting that MCDMN may also possess this characteristic.

- Antioxidant Activity : Preliminary studies indicate that MCDMN may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Anti-inflammatory Effects : There is emerging evidence suggesting that MCDMN may have anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

In Vitro Studies

In vitro studies have shown that MCDMN can inhibit specific enzyme activities associated with neurotransmitter degradation. For instance, it has been observed to inhibit acetylcholinesterase (AChE) activity, which is crucial for regulating acetylcholine levels in synaptic clefts.

Case Studies

-

Neuroprotective Effects : A study conducted on neuronal cell lines demonstrated that MCDMN could protect against oxidative stress-induced cell death. The compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability.

- Methodology : Neuronal cells were treated with MCDMN followed by exposure to oxidative stressors. Cell viability was assessed using MTT assays.

- Results : A dose-dependent increase in cell viability was observed with MCDMN treatment.

-

Behavioral Studies : In animal models, MCDMN administration improved cognitive function as assessed by memory tests. The results suggest its potential application in treating cognitive disorders.

- Methodology : Rodent models were used to evaluate cognitive performance post-MCDMN treatment.

- Results : Enhanced performance in maze tests indicated improved memory retention.

Pharmacological Applications

Given its biological activities, MCDMN may have several pharmacological applications:

- Cognitive Enhancement : Potential use in treating Alzheimer's disease or other cognitive impairments due to its interaction with nAChRs.

- Antioxidant Therapy : Possible application in conditions associated with oxidative stress such as neurodegenerative diseases.

- Anti-inflammatory Drugs : Development of formulations targeting chronic inflammatory conditions.

Propiedades

IUPAC Name |

methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-6(2)11-8(10)7(5)9(12)13-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWYJFSOPRWMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678965 |

Source

|

| Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339151-88-1 |

Source

|

| Record name | Methyl 2-chloro-4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.